molecular formula C13H16N2O9 B14206513 (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol;3,5-dinitrobenzoic acid CAS No. 823192-44-5

(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol;3,5-dinitrobenzoic acid

Cat. No.: B14206513
CAS No.: 823192-44-5
M. Wt: 344.27 g/mol
InChI Key: KYZHOUMKCXGFTK-UHFFFAOYSA-N
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Description

The compound (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol;3,5-dinitrobenzoic acid is a chemical entity that combines two distinct functional groups: a dioxolane ring and a dinitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with formaldehyde under acidic conditions to form the methanol derivative. The 3,5-dinitrobenzoic acid component can be synthesized through the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes for the benzoic acid component and controlled synthesis of the dioxolane derivative. The two components are then combined under specific conditions to yield the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group in (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro groups in 3,5-dinitrobenzoic acid can be reduced to amines under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic medium are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol;3,5-dinitrobenzoic acid is used as a reagent in organic synthesis, particularly in the formation of complex molecules through its reactive functional groups.

Biology

In biological research, this compound can be used as a probe to study enzyme activities, particularly those involved in oxidation-reduction reactions.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, especially in targeting specific biochemical pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol;3,5-dinitrobenzoic acid involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group in synthetic chemistry, while the dinitrobenzoic acid moiety can participate in electron transfer reactions. The compound’s effects are mediated through its ability to undergo oxidation-reduction and substitution reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane-4-methanol: Similar in structure but lacks the dinitrobenzoic acid moiety.

    3,5-Dinitrobenzoic acid: Contains the nitro groups but lacks the dioxolane ring.

Uniqueness

The uniqueness of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol;3,5-dinitrobenzoic acid lies in its combination of a dioxolane ring and a dinitrobenzoic acid moiety, providing a versatile platform for various chemical reactions and applications.

Properties

CAS No.

823192-44-5

Molecular Formula

C13H16N2O9

Molecular Weight

344.27 g/mol

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methanol;3,5-dinitrobenzoic acid

InChI

InChI=1S/C7H4N2O6.C6H12O3/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-6(2)8-4-5(3-7)9-6/h1-3H,(H,10,11);5,7H,3-4H2,1-2H3

InChI Key

KYZHOUMKCXGFTK-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)CO)C.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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